4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Description

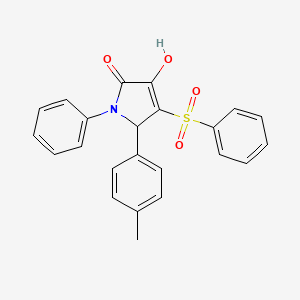

This compound belongs to the dihydropyrrol-2-one class, characterized by a five-membered lactam ring with conjugated double bonds. Its structure includes a benzenesulfonyl group at position 4, a hydroxyl group at position 3, a 4-methylphenyl substituent at position 5, and a phenyl group at position 1 (Figure 1). The benzenesulfonyl moiety is electron-withdrawing, influencing the molecule’s electronic distribution and reactivity. The 4-methylphenyl group contributes to lipophilicity, while the phenyl substituent at position 1 may stabilize the ring through steric or electronic effects.

Synthetic routes for such pyrrolone derivatives often involve cyclocondensation of β-keto esters with amines or sulfonamides, followed by functionalization via Friedel-Crafts acylation or sulfonation . Analytical characterization typically employs NMR, IR, and mass spectrometry, with crystallographic studies (e.g., SHELX software) resolving stereochemical details .

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-16-12-14-17(15-13-16)20-22(29(27,28)19-10-6-3-7-11-19)21(25)23(26)24(20)18-8-4-2-5-9-18/h2-15,20,25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMGRBLIIBNTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable sulfonyl chloride derivative, followed by its reaction with a phenyl-substituted pyrrole under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies involving enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Electronic and Steric Effects

- In contrast, analogs with fluorobenzoyl (e.g., CID 3804418) or chlorobenzoyl (CAS 25444-35-3) groups exhibit stronger EWGs, which may enhance electrophilic reactivity .

- Electron-Donating Groups (EDGs): Compounds with methoxy (CID 16429434) or ethoxy (431932-93-3) substituents stabilize positive charges via resonance, altering redox properties and interaction with biological targets .

Solubility and Pharmacokinetics

- The 3-butoxyphenyl analog (880400-57-7) shows improved aqueous solubility compared to the target compound’s 4-methylphenyl group due to the polar butoxy chain .

- The dimethylaminopropyl substituent in 431932-93-3 introduces a tertiary amine, enabling salt formation and enhancing bioavailability in physiological environments .

Analytical Characterization

- Crystallography: SHELX software is widely used to resolve the dihydropyrrolone core’s conformation, confirming the lactam ring’s planarity and substituent orientations .

Biological Activity

The compound 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one , also known as a pyrrolone derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a pyrrolone ring system with a benzenesulfonyl group and a hydroxy substituent. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have reported that pyrrolone derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one | Staphylococcus aureus | 12.5 µg/mL |

| 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one | Escherichia coli | 25 µg/mL |

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings.

Cytotoxic Effects

In addition to antimicrobial properties, the compound has shown potential cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results demonstrated that:

- IC50 Value : The compound exhibited an IC50 value of 15 µg/mL after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V-positive cells.

The biological activity of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other pyrrolone derivatives, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.